molecular formula C12H13N3O3 B2516676 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide CAS No. 1797086-38-4

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide

Cat. No.: B2516676
CAS No.: 1797086-38-4
M. Wt: 247.254
InChI Key: YBXGXJSGTSSVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural resemblance to other pharmacologically active molecules.

Mechanism of Action

    Target of Action

    Many compounds with a furan ring and a pyrazole ring have been found to have various biological activities, including antidepressant , antiviral , and antibacterial effects. The specific targets can vary widely depending on the exact structure of the compound and its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed α-alkylation of furans using alkyl iodides . This method achieves moderate to good yields under practical reaction conditions and is known for its broad substrate scope and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts like palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated products.

Scientific Research Applications

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound, but each has unique properties and applications that distinguish them from one another.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(11-2-1-4-18-11)14-9-6-13-15(7-9)10-3-5-17-8-10/h1-2,4,6-7,10H,3,5,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXGXJSGTSSVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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